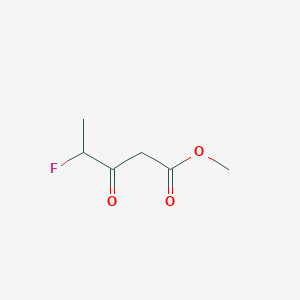

Methyl 4-fluoro-3-oxopentanoate

Descripción general

Descripción

Methyl 4-fluoro-3-oxopentanoate is an organic compound with the molecular formula C6H9FO3. It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-oxopentanoate can be synthesized through several methods. One common approach involves the fluorination of a precursor compound, such as methyl 3-oxopentanoate, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-fluoro-3-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 4-fluoro-3-oxopentanoate serves as a crucial precursor in the synthesis of aminopyrimidine derivatives, which are known for their pharmacological properties. These derivatives have been utilized in the development of various drugs, including:

- Insecticides and Acaricides : The compound is involved in synthesizing aminopyrimidine derivatives that exhibit insecticidal and acaricidal activities. For instance, the synthesis of 4,5-dichloro-6-(1-fluoroethyl)pyrimidine from this compound has been documented, showcasing its utility in creating effective pest control agents .

- Antifungal Agents : Research indicates that derivatives synthesized from this compound can serve as antifungal agents. The structural modifications of these derivatives can enhance their efficacy against fungal pathogens .

Agrochemical Applications

The compound is also pivotal in the agrochemical sector:

- Fungicides and Nematicides : this compound is used to synthesize compounds that act as fungicides and nematicides. Its derivatives are designed to disrupt the lifecycle of pests and pathogens effectively, thereby improving crop yields and health .

Biochemical Research

In biochemical research, this compound is utilized for:

- Synthesis of Fluorinated Compounds : The compound is employed in the synthesis of fluorinated amino acids and other biomolecules. Fluorination often enhances the biological activity or stability of these compounds, making them valuable for various research applications .

Case Study 1: Synthesis of Aminopyrimidine Derivatives

A study demonstrated the synthesis of an aminopyrimidine derivative using this compound as a starting material. The process involved cyclization with formamidine followed by chlorination to yield a compound with significant insecticidal properties. This case highlights the efficiency of using this compound in developing agrochemicals with targeted biological activities .

Case Study 2: Development of Antifungal Agents

Another research project focused on modifying this compound to create a series of antifungal agents. The modifications aimed at enhancing solubility and bioavailability led to promising results against common fungal strains, demonstrating the compound's versatility in pharmaceutical applications .

Mecanismo De Acción

The mechanism by which methyl 4-fluoro-3-oxopentanoate exerts its effects depends on its specific application. In biochemical contexts, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The ester group allows for hydrolysis, releasing the active fluorinated moiety, which can then interact with molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-fluoro-3-oxopentanoate

- Ethyl 3-fluoro-2-oxopentanoate

- Methyl 4-chloro-3-oxopentanoate

Uniqueness

Methyl 4-fluoro-3-oxopentanoate is unique due to the specific position of the fluorine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom at the 4-position can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and industrial applications.

Actividad Biológica

Methyl 4-fluoro-3-oxopentanoate is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The presence of the fluorine atom at the 4-position significantly influences its chemical reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C6H9FO3

CAS Number: 227183-98-4

Molecular Weight: 150.14 g/mol

This compound features a carbonyl group adjacent to a fluorinated carbon, which can enhance its metabolic stability and bioavailability compared to non-fluorinated analogs. This structural configuration makes it a valuable candidate for further research in pharmacology and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The fluorine atom can modulate the compound's lipophilicity and electronic properties, affecting how it binds to molecular targets. Key mechanisms include:

- Enzyme Interaction: The compound can act as a substrate for specific enzymes, leading to the formation of various metabolites through hydrolysis and oxidation reactions.

- Receptor Modulation: Its unique structure allows it to influence receptor activity, potentially altering metabolic pathways and signaling cascades.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. Research indicates that fluorinated compounds often exhibit enhanced anticancer activity due to their ability to disrupt cellular processes. For instance:

- Cell Line Studies: In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375) cells. The mechanism involves inducing oxidative stress and apoptosis in cancer cells through increased reactive oxygen species (ROS) production .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 2-fluoro-3-oxopentanoate | Fluorinated ketone | Moderate cytotoxicity against specific cancer lines |

| Methyl 4-chloro-3-oxopentanoate | Chlorinated analog | Lower metabolic stability compared to fluorinated variants |

| Ethyl 3-fluoro-2-oxopentanoate | Fluorinated ester | Enhanced bioavailability but less potent than methyl variant |

The presence of fluorine at the 4-position in this compound is believed to enhance its stability and efficacy compared to its chloro or other fluoro analogs .

Case Studies

-

In Vitro Anticancer Activity:

A study evaluated the effects of this compound on MCF-7 cells using MTT assays. Results showed a significant reduction in cell viability with an IC50 value indicating moderate potency against breast cancer cells . -

Mechanistic Insights:

Further investigations into the mechanism revealed that treatment with this compound led to increased lipid peroxidation and activation of apoptotic pathways in treated cancer cells, suggesting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

methyl 4-fluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCYJUJNPDUPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430729 | |

| Record name | methyl 4-fluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227183-98-4 | |

| Record name | methyl 4-fluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.